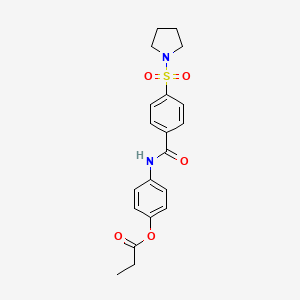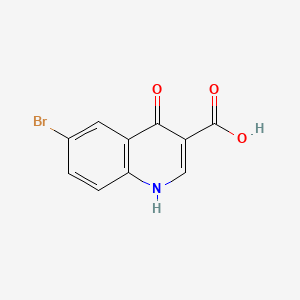
Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an imidazolidinone group, and a methoxyphenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the ester group could undergo hydrolysis under acidic or basic conditions . The imidazolidinone group might participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester group might make it somewhat polar, affecting its solubility in different solvents . The imidazolidinone group could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 4-(2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is a chemical compound with various applications in synthesis and pharmaceutical research. For example, it is involved in the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, as studied by Hartenstein and Sicker (1993) in the "Journal Fur Praktische Chemie-chemiker-zeitung" (Hartenstein & Sicker, 1993). These compounds are significant due to their occurrence in naturally occurring cyclic hydroxamic acids from Gramineae.
In another study, Saeed et al. (2014) in "MedChemComm" explored the synthesis of oxothiazolidine benzoate and acetate derivatives, including compounds similar to this compound, for their potential as aldehyde and aldose reductase inhibitors (Saeed et al., 2014). These findings are relevant in the context of developing treatments for diabetic complications.
Antimicrobial and Antiparasitic Research
The compound also finds applications in antimicrobial and antiparasitic research. Desai, Shihora, and Moradia (2007) in "ChemInform" synthesized derivatives of this compound and tested them for their antimicrobial activities against various pathogens (Desai, Shihora, & Moradia, 2007). Similarly, Rogers et al. (1964) in the "Proceedings of the Society for Experimental Biology and Medicine" reported the anti-coccidial activity of related compounds (Rogers et al., 1964).
Other Applications
Further applications include the synthesis of 1‐(2‐hydroxyphenyl)‐2,4‐imidazolidinedione derivatives as investigated by Milcent, Akhnazarian, and Lensen (1996) in the "Journal of Heterocyclic Chemistry" (Milcent, Akhnazarian, & Lensen, 1996). Additionally, Bhambi et al. (2010) in "ChemInform" explored the synthesis of novel phthalimidoxy substituted quinoline derivatives, which have potential biological activities, including ethyl-(quinoline-8-yloxy)acetate derivatives (Bhambi et al., 2010).
properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-3-29-20(26)15-4-6-16(7-5-15)22-19(25)14-23-12-13-24(21(23)27)17-8-10-18(28-2)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIWWQAVPQGSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2392400.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)


![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-(methoxymethyl)piperidine-1-carboxylate](/img/structure/B2392412.png)

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2392414.png)
![N-cyclopentyl-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392415.png)

![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)
![N-(3-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2392420.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)